molecular formula C9H10ClN3O2 B1258190 Methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate CAS No. 858954-83-3

Methyl 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylate

Cat. No. B1258190
M. Wt: 227.65 g/mol
InChI Key: MDWRNPOBHVLALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198442B2

Procedure details

A 200-mL reactor equipped with a 10-mL jacketed addition funnel below a cold-finger condenser at −10° C., a nitrogen inlet and overhead stirring was charged with tributylamine (20.4 g, 0.11 mol) and DMSO (45 mL). The mixture was stirred at 25° C., and 6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid monohydrate (23.1 g, 0.1 mol) was added in portions. The reaction mixture was stirred at 30° C. while bromomethane (13.3 g, 8 mL, 0.14 mol) was condensed into the jacketed addition funnel and then added to the reaction mixture over 30 minutes. The mixture was stirred for an additional 3 h and then added over about 30 minutes to a reactor charged with water (200 mL) at 25° C. The resulting slurry was cooled to 5° C. and filtered. The filtered cake was washed with water (2×30 mL) and dried at 60° C. in a vacuum-oven for 16 h to give 18.4 g (81% yield) of the title compound as an off-white solid melting at 147-148° C.
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Name
6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid monohydrate
Quantity
23.1 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
[CH2:1](N(CCCC)CCCC)CCC.CS(C)=O.O.[NH2:19][C:20]1[N:25]=[C:24]([CH:26]2[CH2:28][CH2:27]2)[N:23]=[C:22]([C:29]([OH:31])=[O:30])[C:21]=1[Cl:32].BrC>O>[NH2:19][C:20]1[N:25]=[C:24]([CH:26]2[CH2:28][CH2:27]2)[N:23]=[C:22]([C:29]([O:31][CH3:1])=[O:30])[C:21]=1[Cl:32] |f:2.3|

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
45 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid monohydrate
Quantity
23.1 g
Type
reactant
Smiles
O.NC1=C(C(=NC(=N1)C1CC1)C(=O)O)Cl
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
BrC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
a nitrogen inlet and overhead stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 200-mL reactor equipped with a 10-mL
ADDITION
Type
ADDITION
Details
addition funnel below a cold-finger condenser at −10° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at 25° C.
CUSTOM
Type
CUSTOM
Details
condensed into the jacketed addition funnel
ADDITION
Type
ADDITION
Details
added to the reaction mixture over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
added over about 30 minutes to a reactor
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered cake was washed with water (2×30 mL)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. in a vacuum-oven for 16 h
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC(=N1)C1CC1)C(=O)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.